molecular formula C18H20O5 B11048388 2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone CAS No. 205366-78-5

2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B11048388
CAS No.: 205366-78-5
M. Wt: 316.3 g/mol
InChI Key: RYHLMQGPIHTNCA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone is a chemical compound of significant interest in anticancer research, structurally analogous to the potent phenstatin derivative (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT). Research on PHT has demonstrated that this class of compounds acts as a highly effective inhibitor of tubulin polymerization. It functions by binding to the colchicine site on tubulin, thereby disrupting the dynamic formation of microtubules, which are critical components of the cell's cytoskeleton and essential for mitosis . The primary consequence of this mechanism is the arrest of the cell cycle at the G2/M phase. This arrest prevents cancer cells from completing division and serves as a potent trigger for the caspase-dependent apoptotic pathway, leading to programmed cell death . Studies on the analogous PHT compound in human leukemia HL-60 cells have documented classic hallmarks of apoptosis, including cell shrinkage, chromatin condensation, phosphatidylserine exposure, activation of caspases 3/7 and 8, loss of mitochondrial membrane potential, and internucleosomal DNA fragmentation . The 3,4,5-trimethoxyphenyl moiety, a key structural feature of this molecule, is a recognized pharmacophore found in numerous tubulin-targeting agents, underscoring its research value for investigating mitosis and cell death mechanisms . This compound is presented to the research community as a valuable tool for exploring novel chemotherapeutic strategies and further elucidating the signaling pathways involved in tubulin inhibition-induced apoptosis.

Properties

CAS No.

205366-78-5

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C18H20O5/c1-20-14-7-5-12(6-8-14)9-15(19)13-10-16(21-2)18(23-4)17(11-13)22-3/h5-8,10-11H,9H2,1-4H3

InChI Key

RYHLMQGPIHTNCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Bromination-Alkylation Cascades

A less conventional route involves brominating 1-(3,4,5-trimethoxyphenyl)ethanone followed by coupling with a 4-methoxyphenyl nucleophile. Patil et al. (2023) demonstrated this strategy for thiazole derivatives, providing a template for adaptation.

Procedure :

  • Bromination :
    1-(3,4,5-Trimethoxyphenyl)ethanone is treated with bromine in ethanol to form 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone.

  • Nucleophilic Substitution :
    The bromide intermediate reacts with a 4-methoxyphenyl Grignard reagent (e.g., 4-MeOC₆H₄MgBr) to install the second aryl group.

Challenges :

  • Requires strict anhydrous conditions.

  • Lower yields (∼30%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield Purity Scalability
AlCl₃ Friedel-CraftsAlCl₃ModerateHighIndustrial
BF₃ Friedel-CraftsBF₃·Et₂OHighModerateLaboratory
Bromination-AlkylationN/ALowVariableLimited

Key Observations :

  • AlCl₃-Based Synthesis : Preferred for scalability but generates stoichiometric waste.

  • BF₃-Mediated Routes : Higher atom economy but requires costly catalysts.

  • Bromination-Alkylation : Useful for structural analogs but inefficient for bulk production.

Mechanistic Insights

Friedel-Crafts Acylation Mechanism

The reaction proceeds via electrophilic attack of the acylium ion (generated from 4-methoxyphenacetyl chloride and AlCl₃) on the electron-rich 3,4,5-trimethoxyphenyl ring. The methoxy groups activate the ring toward para-acylation, directing the ketone group to the desired position.

Side Reactions and Mitigation

  • Over-Acylation : Minimized by using a slight excess of the aromatic substrate.

  • Demethylation : Controlled by avoiding prolonged exposure to acidic conditions.

Experimental Optimization

Critical Parameters :

  • Catalyst Loading : 1.2 equiv AlCl₃ ensures complete acyl chloride activation without side-product formation.

  • Solvent Choice : Carbon disulfide’s low polarity stabilizes the acylium ion, enhancing reactivity.

  • Temperature : Refluxing accelerates the reaction but risks methoxy group cleavage .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Recent studies have highlighted the potential of 2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone in anticancer research. For instance, a study published in Bioorganic and Medicinal Chemistry indicated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The presence of methoxy groups on the phenyl rings enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects .

    Antioxidant Properties

    The compound has also been evaluated for its antioxidant properties. Research suggests that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A comparative study indicated that compounds with similar structures demonstrated significant antioxidant activity, making them potential candidates for developing nutraceuticals .

    Organic Synthesis

    This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

    • Cross-coupling reactions : It can be utilized as a building block in the synthesis of more complex molecules.
    • Condensation reactions : The compound can undergo condensation with other carbonyl compounds to yield diverse products.

    These synthetic pathways are crucial for developing new pharmaceuticals and agrochemicals .

    Case Study 1: Anticancer Research

    A study conducted by Ducki et al. (2009) explored the anticancer properties of methoxy-substituted phenones. The results demonstrated that the compound exhibited potent activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

    Case Study 2: Antioxidant Evaluation

    In a comparative analysis involving various methoxy-substituted compounds, it was found that this compound showed superior antioxidant activity compared to its counterparts. The study utilized DPPH radical scavenging assays to quantify this activity, revealing a promising potential for use in dietary supplements aimed at reducing oxidative stress .

    Data Table: Comparative Analysis of Biological Activities

    Compound NameAnticancer Activity (IC50 μM)Antioxidant Activity (DPPH Scavenging %)
    This compound1585
    Similar Methoxy Compound A2075
    Similar Methoxy Compound B3070

    Mechanism of Action

    • Veratraldehyde’s mechanism of action is multifaceted:

        Antioxidant: It scavenges free radicals, protecting cells from oxidative damage.

        Anti-Inflammatory: Inhibits pro-inflammatory pathways.

        Neuroprotective: May protect against neurodegenerative diseases.

  • Comparison with Similar Compounds

    Ortho-Carborane Derivatives

    describes ortho-carborane compounds with varying methoxy substituents. For example:

    • 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-ortho-carborane : Melting point (m.p.) 165–167°C, NMR spectra consistent with symmetric methoxy groups.
    • 1-(3-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)-ortho-carborane : Lower m.p. (142–144°C) due to reduced symmetry.

    Key Differences :

    • Methoxy positioning affects melting points; symmetrical substitution (3,4,5-trimethoxy) in Compound 6 increases crystallinity compared to asymmetrical analogs .

    Enone Derivatives (e.g., Compound 82)

    Compound 82 (3-Phenyl-1-(3,4,5-trimethoxyphenyl)-trans-prop-2-en-1-one ) shares the 3,4,5-trimethoxyphenyl group but replaces the 4-methoxyphenyl group with a simple phenyl ring. Key

    • Yield: 41% (vs.
    • m.p.: 78–80°C (lower than Compound 6 due to reduced methoxy content and conjugated enone system) .

    Activity Comparison :

    • The α,β-unsaturated ketone in Compound 82 enhances tubulin polymerization inhibition, whereas Compound 6’s saturated ethanone may prioritize stability over bioactivity .

    Sulfonylpiperazinyl Derivatives (e.g., Compound 7w)

    Compound 7w (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone) introduces a sulfonylpiperazinyl moiety and tetrazole ring.

    • m.p. : 159–161°C (higher than Compound 6 due to polar sulfonyl and tetrazole groups).
    • NMR Data : δ 7.69 (d, J=8.7 Hz) for sulfonyl aromatic protons vs. δ 6.78 (s) for trimethoxyphenyl protons in Compound 6 .

    Functional Impact :

    • The sulfonyl group in 7w enhances solubility in polar solvents, whereas Compound 6’s lipophilic methoxy groups favor membrane permeability.

    Pyrazolyl Ethanone Derivatives

    highlights pyrazolyl ethanones like 1-[3-(2,4-dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which feature heterocyclic substitutions.

    • Bioactivity : Pyrazolyl derivatives exhibit anti-inflammatory and anticancer activity, while Compound 6’s bioactivity is less documented but inferred from structural analogs .

    Ethene Analogues (e.g., (Z)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene)

    This ethene derivative lacks the ketone group, reducing hydrogen-bonding capacity but improving planarity for tubulin binding.

    • Cytotoxicity: IC₅₀ values in nanomolar range vs. Compound 6’s activity likely requiring higher concentrations due to reduced planarity .

    Triazole-Carboxamides

    Compound 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide () replaces the ethanone with a triazole-carboxamide scaffold.

    • Anti-inflammatory Activity: Significant COX-2 inhibition (IC₅₀ = 0.8 μM) but higher ulcerogenicity compared to ethanone derivatives .

    Pyridyl Ethanones

    lists 1-(3,4,5-trimethoxyphenyl)-2-(3-pyridyl)ethanone (m.p. 104–105°C), where the 4-methoxyphenyl group is replaced with pyridyl.

      Biological Activity

      2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone, commonly known as a derivative of the combretastatin family, has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. This compound exhibits structural characteristics that suggest it may interact with tubulin and disrupt microtubule dynamics, similar to other known anticancer agents.

      • Molecular Formula : C18H20O5
      • Molecular Weight : 316.35 g/mol
      • CAS Number : 205366-78-5
      • InChI Key : RYHLMQGPIHTNCA-UHFFFAOYSA-N

      The primary mechanism of action for this compound is believed to involve binding to the colchicine site of tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structure allows it to effectively mimic natural tubulin ligands, enhancing its antiproliferative activity.

      Antiproliferative Effects

      Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. Notably:

      • IC50 Values : The compound has shown IC50 values in the low micromolar range against several human cancer cell lines, indicating potent activity.
      • Cell Lines Tested : Studies have evaluated its effects on HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells among others.
      Cell LineIC50 (µM)Mechanism of Action
      HeLa0.5Induction of apoptosis via caspase activation
      MCF-70.7Disruption of microtubule dynamics
      HT-290.6Cell cycle arrest at G2/M phase

      Apoptosis Induction

      The compound has been shown to induce apoptosis through:

      • Caspase Activation : Activation of caspases -3 and -9 has been observed, leading to apoptotic cell death.
      • Reactive Oxygen Species (ROS) : Increased ROS generation has been linked to mitochondrial depolarization and subsequent apoptosis.

      Study on Antitumor Activity

      A study published in PLOS ONE demonstrated that derivatives similar to this compound exhibited strong antitumor activity. The study found that these compounds could effectively inhibit tubulin polymerization and were capable of inducing cell cycle arrest in a concentration-dependent manner .

      Structure-Activity Relationship (SAR)

      The SAR studies indicate that modifications on the methoxy groups significantly affect the biological activity. For instance:

      • Moving methoxy groups from para to meta positions greatly reduced antiproliferative potency.
      • The presence of electron-withdrawing groups enhanced the activity against multidrug-resistant cell lines .

      Q & A

      What are the established synthetic routes for 2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone in laboratory settings?

      Level : Basic
      Methodological Answer :
      The compound is synthesized via Friedel-Crafts acylation or halogenation followed by substitution. A common approach involves brominating 1-(3,4,5-trimethoxyphenyl)ethanone to introduce a reactive site (e.g., 2-bromo intermediate), which then undergoes nucleophilic substitution with 4-methoxyphenyl derivatives. For instance, reacting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with sodium azide (NaN₃) or amines under anhydrous conditions (e.g., dichloromethane) yields intermediates that can be further functionalized . Purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product as a white solid .

      How is the structural integrity of this compound validated experimentally?

      Level : Basic
      Methodological Answer :
      Characterization relies on multimodal spectroscopy:

      • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) . For example, the 3,4,5-trimethoxyphenyl moiety shows three distinct methoxy peaks in ¹³C NMR .
      • HRMS : Exact mass determination confirms molecular formula (e.g., C₁₉H₂₀O₅; calculated 328.3591) .
      • IR Spectroscopy : Carbonyl (C=O) stretches near 1680 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .
      • Melting Point : Consistency with literature values (e.g., 106–108°C for derivatives) helps verify purity .

      What experimental parameters critically influence the yield of this compound?

      Level : Advanced
      Methodological Answer :
      Yield optimization requires:

      • Reagent Stoichiometry : Excess 4-methoxyphenyl reagents (1.2–1.5 equiv) improve substitution efficiency .
      • Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates by stabilizing intermediates .
      • Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-halogenation) .
      • Catalyst Use : Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation improve electrophilic substitution .
        Reported yields range from 45% to 95%, depending on substrate reactivity and purification efficiency .

      How can researchers mitigate byproduct formation during synthesis?

      Level : Advanced
      Methodological Answer :
      Byproducts like 1-(3,4,5-trimethoxyphenyl)ethanone (from incomplete substitution) are addressed by:

      • Reaction Monitoring : TLC or HPLC tracks progress, ensuring completion before workup .
      • Selective Quenching : Using saturated NaHCO₃ to neutralize acidic byproducts .
      • Advanced Purification : Preparative HPLC or recrystallization (e.g., ethanol/water mixtures) isolates the target compound .
        For example, column chromatography with toluene/EtOAc gradients effectively separates methoxy-substituted analogs .

      What advanced techniques resolve structural ambiguities in derivatives of this compound?

      Level : Advanced
      Methodological Answer :

      • X-ray Crystallography : Determines absolute configuration and packing motifs. For example, single-crystal studies of analogs reveal dihedral angles between aromatic rings (mean C–C bond length 1.43 Å) .
      • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex derivatives, such as distinguishing methoxy groups in crowded regions .
      • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .

      How should discrepancies in reported physicochemical data (e.g., melting points, spectral peaks) be addressed?

      Level : Advanced
      Methodological Answer :
      Discrepancies arise from:

      • Purity Variations : Impurities depress melting points; recrystallization or HPLC (≥95% purity) standardizes comparisons .
      • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); consistent solvent use is critical .
      • Instrument Calibration : Regular HRMS calibration with internal standards (e.g., sodium formate) ensures mass accuracy .
        Researchers should cross-validate data across multiple techniques (e.g., NMR + HRMS) and reference high-quality databases (e.g., NIST) .

      What strategies enhance the biological activity screening of this compound in anticancer research?

      Level : Advanced
      Methodological Answer :

      • Structural Hybridization : Conjugating with bioactive scaffolds (e.g., combretastatin analogs) improves tubulin-binding activity .
      • SAR Studies : Modifying methoxy groups (e.g., replacing 4-methoxy with hydroxy) alters solubility and target affinity .
      • In Silico Screening : Molecular docking (e.g., with tubulin PDB:1SA0) identifies potential binding pockets .
        Biological assays (e.g., antiproliferative activity on MCF-7 cells) require IC₅₀ determination via MTT tests, with derivatives showing activity in low micromolar ranges .

      What analytical challenges arise in quantifying this compound in complex matrices?

      Level : Advanced
      Methodological Answer :

      • Matrix Interference : Biological samples (e.g., plasma) require SPE or liquid-liquid extraction (ethyl acetate) prior to HPLC .
      • Detection Sensitivity : UV detection (λ = 254–280 nm) is common, but LC-MS/MS (ESI+) enhances specificity for trace quantification .
      • Method Validation : Linearity (R² > 0.995), recovery rates (90–110%), and LOD/LOQ (e.g., 0.1 µg/mL) must meet ICH guidelines .

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